molecular formula C19H28N2O6 B3949921 N-isopropyl-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate

N-isopropyl-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate

Cat. No. B3949921
M. Wt: 380.4 g/mol
InChI Key: JBNLQRMLABKPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate, also known as Isopropylphenidate, is a synthetic compound that belongs to the class of piperidine-based stimulants. It is a research chemical that is commonly used in scientific studies to investigate its potential as a cognitive enhancer and its effects on the central nervous system.

Mechanism of Action

N-isopropyl-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalatenidate works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to an increase in the levels of these neurotransmitters. This results in increased stimulation of the central nervous system and improved cognitive function.
Biochemical and Physiological Effects:
N-isopropyl-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalatenidate has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also increases locomotor activity and causes hyperactivity in rodents. N-isopropyl-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalatenidate has been shown to have a lower abuse potential than other stimulants such as cocaine and amphetamines.

Advantages and Limitations for Lab Experiments

One advantage of using N-isopropyl-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalatenidate in lab experiments is its ability to improve cognitive function and enhance memory retention. This makes it a useful tool in studying the effects of neurotransmitters on cognitive function. However, one limitation of N-isopropyl-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalatenidate is its potential for abuse and addiction. Researchers must take precautions to prevent the misuse of this compound in lab experiments.

Future Directions

There are several future directions for research on N-isopropyl-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalatenidate. One area of interest is the development of modified versions of N-isopropyl-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalatenidate with improved properties such as increased potency and lower toxicity. Another area of research is the investigation of the long-term effects of N-isopropyl-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalatenidate on cognitive function and behavior. Additionally, studies are needed to determine the safety and efficacy of N-isopropyl-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalatenidate in humans.

Scientific Research Applications

N-isopropyl-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalatenidate has been extensively studied in scientific research for its potential as a cognitive enhancer and its effects on the central nervous system. Studies have shown that N-isopropyl-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalatenidate has similar effects to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). N-isopropyl-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalatenidate has been shown to improve cognitive function, increase alertness, and enhance memory retention in animal studies.

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-N-propan-2-ylpiperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2.C2H2O4/c1-13(2)18-17(20)15-8-10-19(11-9-15)12-14-4-6-16(21-3)7-5-14;3-1(4)2(5)6/h4-7,13,15H,8-12H2,1-3H3,(H,18,20);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNLQRMLABKPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)CC2=CC=C(C=C2)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isopropyl-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate
Reactant of Route 2
Reactant of Route 2
N-isopropyl-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate
Reactant of Route 3
Reactant of Route 3
N-isopropyl-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate
Reactant of Route 4
Reactant of Route 4
N-isopropyl-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate
Reactant of Route 5
Reactant of Route 5
N-isopropyl-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-isopropyl-1-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.